
4-(Pyrrolidin-1-yl)pyridin-2-amine
概要
説明
“4-(Pyrrolidin-1-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 722550-01-8 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 4-(1-pyrrolidinyl)-2-pyridinylamine .
Synthesis Analysis
The synthesis of compounds similar to “4-(Pyrrolidin-1-yl)pyridin-2-amine” has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)pyridin-2-amine” can be represented by the InChI code: 1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Anti-Inflammatory Applications
2-Amino-4-pyrrolidinopyridine derivatives have been studied for their potential anti-inflammatory effects. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that they could be valuable in the development of new anti-inflammatory drugs.
Antioxidant Properties
Research indicates that pyrimidine derivatives, which can be synthesized from compounds like 2-Amino-4-pyrrolidinopyridine, possess significant antioxidant activities . Antioxidants are crucial in protecting cells from oxidative stress, and these compounds could be used to develop treatments for diseases caused by oxidative damage.
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a component of 2-Amino-4-pyrrolidinopyridine, is widely used in medicinal chemistry to create compounds for treating human diseases . Its versatility allows for the exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is essential in drug design.
Anti-Tubercular Agents
Compounds derived from 2-Amino-4-pyrrolidinopyridine have been designed and synthesized as potential anti-tubercular agents . These derivatives exhibit significant activity against Mycobacterium tuberculosis, indicating their potential as new treatments for tuberculosis.
Kinase Inhibition for Neurodegenerative Diseases
Derivatives of 2-Amino-4-pyrrolidinopyridine have been investigated for their ability to inhibit tropomyosin receptor kinases (TrkA/B/C) . Dysregulation of these kinases is a hallmark of several neurodegenerative diseases, suggesting that these compounds could be used in developing treatments for conditions like Parkinson’s, Huntington’s, and Alzheimer’s disease.
Corrosion Inhibition
Research has shown that pyridine derivatives, such as 2-Amino-4-pyrrolidinopyridine, can act as non-toxic inhibitors for corrosion . This application is particularly relevant in industrial settings where corrosion of metals is a significant concern.
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Amino-4-pyrrolidinopyridine, also known as 4-(Pyrrolidin-1-yl)pyridin-2-amine or 4-Pyrrolidin-1-ylpyridin-2-amine, is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 2-Amino-4-pyrrolidinopyridine, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound interacts with these targets, leading to a decrease in their activities and thus resulting in its anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that the compound likely affects pathways involving the inflammatory mediators it targets .
Pharmacokinetics
In silico admet profiling of similar compounds suggests that they may have acceptable pharmacokinetic/drug-like properties . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The primary result of the action of 2-Amino-4-pyrrolidinopyridine is its anti-inflammatory effects, which are achieved through its inhibitory action against certain inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions.
特性
IUPAC Name |
4-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAPJTWMVCWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620316 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)pyridin-2-amine | |
CAS RN |
722550-01-8 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(pyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




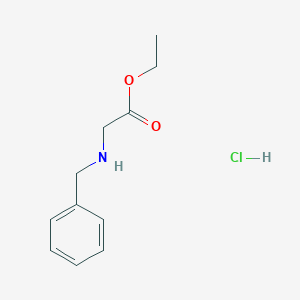
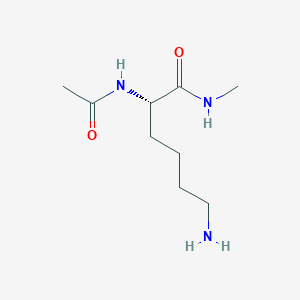
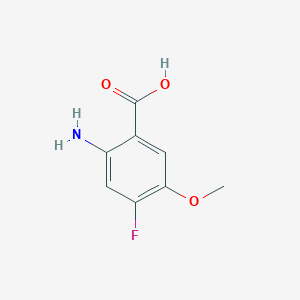

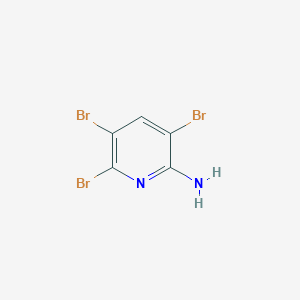
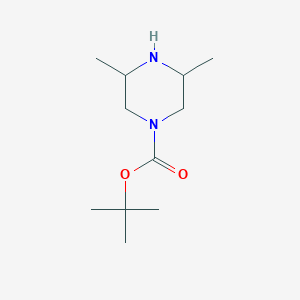


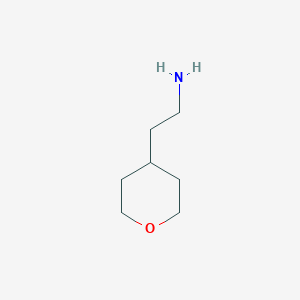


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)
